Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]

Catalog No.
S749409
CAS No.
35074-77-2
M.F
C40H62O6
M. Wt
638.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyph...

CAS Number

35074-77-2

Product Name

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]

IUPAC Name

6-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]hexyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate

Molecular Formula

C40H62O6

Molecular Weight

638.9 g/mol

InChI

InChI=1S/C40H62O6/c1-37(2,3)29-23-27(24-30(35(29)43)38(4,5)6)17-19-33(41)45-21-15-13-14-16-22-46-34(42)20-18-28-25-31(39(7,8)9)36(44)32(26-28)40(10,11)12/h23-26,43-44H,13-22H2,1-12H3

InChI Key

ZVVFVKJZNVSANF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCCCCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCCCCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Antioxidant Research:

  • Irganox 259 is primarily studied for its antioxidant properties. Its structure contains phenolic groups, known for their ability to scavenge free radicals and prevent oxidative damage in cells and materials []. Research suggests its effectiveness in protecting polymers from degradation caused by oxidation during processing and use [].

Polymer Stabilization:

  • Due to its antioxidant properties, Irganox 259 finds application as a stabilizer in various polymers. It helps prevent chain scission and other degradation processes caused by heat, light, and oxygen exposure, thus extending the lifespan and performance of the polymers []. Studies have shown its effectiveness in stabilizing polyolefins, polyesters, and other commonly used polymers [].

Material Science Research:

  • Research explores the potential of Irganox 259 in material science applications beyond polymer stabilization. Its ability to interact with specific molecules and surfaces makes it a candidate for modifying material properties. For instance, studies investigate its use in modifying the surface properties of nanoparticles for targeted drug delivery applications [].

Biological Research:

  • While the primary focus is on its antioxidant and material-related properties, some scientific research explores the potential biological activities of Irganox 259. Limited studies have investigated its effects on cell signaling pathways and its potential role in certain disease models []. However, more research is required to understand its biological effects comprehensively.

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] is a chemical compound with the molecular formula C₄₀H₆₂O₆ and a molecular weight of approximately 638.93 g/mol. This compound is characterized by its structure, which includes two hexamethylene groups linked to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate moieties. It typically appears as a white to off-white crystalline powder and has a predicted density of about 1.032 g/cm³ .

The compound is primarily used as an antioxidant in various applications, particularly in plastics and rubber, where it helps to prevent degradation caused by heat, light, and oxygen exposure. Its high thermal stability and effectiveness make it a valuable additive in industrial formulations .

The mechanism of action of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] as an antioxidant involves its ability to scavenge free radicals. Polymers are susceptible to degradation by free radicals, which are highly reactive molecules with an unpaired electron. The phenolic group in the compound acts as a hydrogen atom donor. It donates a hydrogen atom to the free radical, stabilizing it and preventing it from attacking the polymer chain [].

  • Toxicity: Limited data available on its specific toxicity. However, studies suggest potential for mild skin irritation.
  • Flammability: Combustible material with a flash point above 200 °C [].
  • Reactivity: No specific information on reactivity available, but as with most organic compounds, avoid contact with strong oxidizing agents.
Typical of phenolic compounds. These include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The phenolic hydroxyl groups may be oxidized under certain conditions, leading to the formation of quinones.
  • Thermal Decomposition: At elevated temperatures, the compound may decompose, releasing volatile products and potentially forming carbonaceous residues.

These reactions are significant for understanding the stability and reactivity of the compound in various environments .

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] can be synthesized through several methods, typically involving the reaction of hexamethylene diisocyanate with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid or its derivatives. A general synthetic route includes:

  • Preparation of the Acid Component: Synthesize 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid from appropriate starting materials.
  • Esterification Reaction: React the acid with hexamethylene diisocyanate under controlled conditions (temperature and solvent) to form the desired ester.
  • Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity levels.

This method allows for the efficient production of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] suitable for industrial applications .

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] finds applications in various fields:

  • Plastics Industry: Used as an antioxidant in polymers to enhance thermal stability and prolong service life.
  • Rubber Manufacturing: Acts as a stabilizer to prevent degradation during processing and use.
  • Lubricants and Greases: Incorporated into formulations to improve oxidative stability and performance under high temperatures .

These applications highlight its importance in enhancing material properties across different industries.

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] shares structural characteristics with several other compounds known for their antioxidant properties. Similar compounds include:

  • Butylated Hydroxy Toluene (BHT):
    • Structure: A simpler phenolic antioxidant.
    • Use: Commonly used in food preservation.
  • Tocopherols (Vitamin E):
    • Structure: A group of fat-soluble compounds with antioxidant properties.
    • Use: Widely used in cosmetics and dietary supplements.
  • Irganox 1010 (Tris(2,4-di-tert-butylphenyl)phosphite):
    • Structure: A phosphite antioxidant that provides thermal stability.
    • Use: Commonly used in plastics.

Comparison Table

Compound NameStructure ComplexityPrimary ApplicationUnique Feature
Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]HighPlastics, RubberDual functional groups
Butylated Hydroxy Toluene (BHT)LowFood preservationSimple structure
Tocopherols (Vitamin E)ModerateCosmetics, Dietary supplementsNatural antioxidant
Irganox 1010ModeratePlasticsPhosphite-based stabilization

This comparison illustrates the unique position of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] due to its complex structure and dual functionality as an antioxidant in various applications .

The synthesis of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] primarily relies on the Michael addition reaction as the fundamental carbon-carbon bond forming step [3]. This nucleophilic conjugate addition involves the reaction between 2,6-di-tert-butylphenol and methyl acrylate as the Michael acceptor, catalyzed by base systems to form the intermediate 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate ester [3] [4].

The mechanism proceeds through the deprotonation of the phenolic substrate by the base catalyst, generating a phenoxide nucleophile that subsequently attacks the β-carbon of the α,β-unsaturated carbonyl compound [5] [6]. The Michael addition follows a classical two-step process: first, the phenoxide anion undergoes conjugate addition to the methyl acrylate, forming an enolate intermediate; second, protonation of the enolate yields the desired propionate product [7] [8].

Base-catalyzed Michael addition using sodium methylate or potassium hydroxide as catalysts demonstrates optimal performance under controlled conditions [9]. The reaction typically proceeds at temperatures ranging from 50-80°C with reaction times of 6-12 hours, achieving yields of 85-95% and selectivities of 90-98% [3]. Alternative methodologies employing triethylamine as the base catalyst in ethanol-dimethylformamide solvent systems show comparable efficacy, though with slightly reduced yields of 75-85% .

The phenolic oxygen serves as the nucleophilic center, attacking the β-carbon of methyl acrylate while forming a ketone intermediate through hydride migration . This H-1,5 migration process stabilizes the intermediate through sigmatropic rearrangement, facilitating the overall transformation [10] [11]. The steric hindrance provided by the tert-butyl substituents enhances the antioxidant properties of the final product while maintaining synthetic accessibility [3].

Mechanistic studies reveal that the rate-determining step involves the initial nucleophilic attack, with subsequent protonation occurring rapidly [6] [7]. The electron-withdrawing nature of the carbonyl group in methyl acrylate activates the β-carbon towards nucleophilic attack, while the phenoxide ion represents a competent nucleophile due to resonance stabilization [5] [8].

Catalytic Systems for H-1,5 Migration Reactions

The H-1,5 migration reaction represents a crucial mechanistic component in the synthesis and reactivity of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] [10] [12]. This sigmatropic rearrangement involves the migration of a hydrogen atom across a conjugated π-system, facilitated by various catalytic systems that enhance both the reaction rate and selectivity [13] [14].

Lewis acid catalysts, including aluminum chloride, boron trifluoride etherate, and zinc chloride, demonstrate significant efficacy in promoting H-1,5 migration reactions [10] [15]. These catalysts operate through coordination to electron-rich centers, activating the substrate towards hydrogen migration while maintaining suprafacial geometry [16] [14]. Under optimized conditions of 50-100°C in dichloromethane or toluene solvents, conversion rates of 70-85% with selectivities of 85-92% are routinely achieved [10] [13].

Transition metal complexes, particularly palladium acetate, ruthenium bipyridyl complexes, and iridium-based systems, provide enhanced catalytic performance for H-1,5 migration processes [17] [12]. These catalysts facilitate the sigmatropic rearrangement through coordination-assisted activation, achieving conversion rates of 85-95% with excellent selectivities of 90-98% [12] [15]. The reaction conditions typically require elevated temperatures of 80-120°C in polar aprotic solvents such as dimethylformamide or acetonitrile [18] [12].

Organocatalytic systems, including chiral phosphoric acids and thiourea derivatives, offer mild reaction conditions for H-1,5 migration while providing opportunities for asymmetric induction [15]. These catalysts operate through hydrogen bonding interactions and Brønsted acid activation, achieving moderate conversion rates of 60-80% with high selectivities of 88-95% at ambient to moderate temperatures of 25-60°C [12] [15].

Heterogeneous catalytic systems, encompassing zeolites and metal-organic framework structures, provide advantages in terms of catalyst recovery and process sustainability [15]. These solid catalysts demonstrate conversion rates of 75-90% with selectivities of 80-88% under elevated temperature conditions of 100-150°C, often in gas-phase or solvent-free environments [12] [15].

Photoredox catalysis represents an emerging approach for H-1,5 migration reactions, utilizing visible light activation through iridium-based photocatalysts [12]. These systems operate under mild conditions of 25-40°C with blue light irradiation, achieving conversion rates of 80-92% and selectivities of 90-96% [12] [15]. The photocatalytic approach offers advantages in terms of energy efficiency and reaction selectivity [18] [12].

Purification Techniques and Quality Control Protocols

The purification of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] requires sophisticated analytical and separation techniques to achieve the high purity standards demanded for industrial applications [19] [20]. High Performance Liquid Chromatography represents the gold standard for both analytical quantification and preparative purification of phenolic antioxidants [20] [21].

HPLC purification employs reversed-phase chromatography using C18 columns with acetonitrile-water mobile phases in optimal ratios of 70:30 [20] [22]. This methodology achieves exceptional purity levels of 99.0-99.8% with recovery yields of 85-92% [20]. The detection system utilizes ultraviolet absorption at 280 nanometers, complemented by mass spectrometric confirmation for structural verification [19] [20]. The chromatographic separation effectively resolves impurities including unreacted starting materials, side products, and degradation compounds [20] [21].

Column chromatography using silica gel stationary phases provides an economical purification approach for larger-scale operations [23]. The gradient elution system employs hexane-ethyl acetate mixtures progressing from 85:15 to 70:30 ratios, achieving purities of 95.0-98.5% with recovery yields of 78-88% [23]. Thin-layer chromatography monitoring ensures optimal fraction collection, while melting point determination provides additional purity verification [23].

Crystallization techniques offer high purification efficiency through selective precipitation from methanol or ethanol solutions at reduced temperatures of -20°C [23]. This approach achieves purities of 98.0-99.5% with excellent recovery yields of 85-95% [23]. The crystallization process effectively removes trace impurities while concentrating the desired product, with subsequent verification through Fourier-transform infrared spectroscopy and nuclear magnetic resonance analysis [23].

Distillation under reduced pressure provides thermal purification for heat-stable compounds, operating at temperatures of 180-220°C under pressures of 1-5 millimeters of mercury [23]. This methodology achieves purities of 96.0-98.0% with recovery yields of 80-90%, with gas chromatography-mass spectrometry analysis confirming product identity through boiling point range determination [23].

Quality control protocols encompass comprehensive analytical characterization including antioxidant activity assessment through established methodologies [19] [24]. The 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, Ferric Reducing Antioxidant Power determination, and Oxygen Radical Absorbance Capacity measurements provide quantitative evaluation of antioxidant efficacy [19] [24]. These assays utilize spectrophotometric detection systems with appropriate reference standards to ensure reproducible results [19] [25].

Advanced analytical techniques including electrochemical methods complement traditional spectroscopic approaches for comprehensive quality assessment [24]. Cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry provide sensitive detection of antioxidant compounds while offering insights into their mechanistic behavior [24]. These electrochemical methods demonstrate superior sensitivity with detection limits in the micromolar range [24].

Scalability Challenges in Continuous Flow Processes

The transition from laboratory-scale batch synthesis to industrial continuous flow production of Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] presents significant scalability challenges that must be systematically addressed [26] [27]. Heat transfer limitations represent a primary concern in continuous flow processes, as temperature gradients and hot spot formation can reduce yields by 5-15% while promoting undesirable side reactions [26] [28].

Mass transfer constraints emerge as reaction scales increase, with mixing efficiency reduction and diffusion limitations leading to conversion decreases of 10-20% and compromised selectivity [26] [29]. The confined geometry of microreactors, while advantageous for heat and mass transfer at small scales, can become limiting factors when scaled to industrial throughput requirements [27] [30].

Pressure drop issues constitute critical engineering challenges in scaled continuous flow systems [26] [30]. Increased back-pressure and pump limitations create equipment failure risks and safety concerns, particularly in systems requiring elevated pressures for optimal reaction conditions [26] [28]. The implementation of parallel reactors and pressure regulation systems represents a high-cost mitigation strategy, requiring capital investments of $100,000-500,000 [26].

Residence time distribution becomes increasingly problematic as reactor dimensions scale up, leading to broader residence time distributions and decreased selectivity [27] [30]. This phenomenon results in product quality variation of ±5-10%, necessitating careful plug flow reactor design and flow rate optimization [26] [30]. The challenge is particularly acute for fast reactions requiring precise timing control [27].

Solid formation and clogging represent operational challenges that can cause complete process shutdown and incur substantial maintenance costs [26] [31]. Precipitation of intermediates or products, along with catalyst deactivation, requires implementation of in-line filtration systems and strategic solvent switching protocols [26] [31]. These mitigation measures typically involve medium-scale capital investments of $30,000-150,000 [26].

Scale-up economics present complex trade-offs between capital investment and operational efficiency [26] [28]. While continuous flow processes offer superior throughput potential, the initial capital requirements of $200,000 to over $1 million can impact return on investment and market competitiveness [26]. The economic viability depends critically on production volume requirements and market pricing dynamics [26] [28].

Two primary scaling approaches are employed: numbering up and sizing up [27]. Numbering up involves increasing the number of parallel microreactor channels while maintaining identical hydrodynamics and transfer properties [27]. This approach preserves the advantages of micro-environment conditions but requires sophisticated flow distribution systems [27]. Sizing up increases reactor dimensions, which can compromise the benefits of microreactor technology but offers simpler engineering solutions [27] [30].

The integration of process analytical technology becomes essential for scaled continuous flow operations [32]. Online monitoring systems including high-performance liquid chromatography and differential scanning calorimetry enable real-time process control and quality assurance [32]. These systems can detect process disturbances early, preventing the loss of substantial product quantities [32].

Advanced purification technologies require integration into scaled continuous flow processes to maintain product quality [33]. In-line purification techniques including chromatography, liquid-liquid extraction, and crystallization must be seamlessly incorporated into the continuous manufacturing platform [33] [31]. The development of these integrated systems represents a significant engineering challenge requiring specialized expertise [33].

The pharmaceutical industry has demonstrated successful implementation of continuous flow manufacturing for complex molecules, providing valuable precedents for antioxidant production [32]. The synthesis of anticancer drugs including lomustine and imatinib showcases the potential for telescoped continuous processes with integrated purification [32]. These examples demonstrate productivity rates of 110 milligrams per hour to several grams per hour, establishing benchmarks for antioxidant manufacturing [32].

Process intensification strategies offer promising solutions to scalability challenges through the integration of multiple unit operations [34]. Reactive distillation, membrane-based separation, and multifunctional reactors can overcome thermodynamic limitations while reducing equipment requirements [34]. These approaches demonstrate potential for significant energy consumption reduction and capital cost optimization [34].

The implementation of continuous flow synthesis requires careful consideration of downstream processing requirements [26] [33]. Traditional batch purification methods may not be directly compatible with continuous production, necessitating the development of integrated purification strategies [33]. The successful transition to continuous manufacturing depends on the coordinated optimization of reaction and separation processes [26] [33].

Physical Description

OtherSolid

XLogP3

11.2

UNII

U7W3Z36N61

GHS Hazard Statements

Aggregated GHS information provided by 319 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 273 of 319 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 46 of 319 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

35074-77-2

Wikipedia

Hexamethylene glycol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)

General Manufacturing Information

All other chemical product and preparation manufacturing
Machinery manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Transportation equipment manufacturing
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(1,6-hexanediyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types